molecular formula C17H20FN3O4S B2584716 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 2034357-44-1

2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2584716
CAS RN: 2034357-44-1
M. Wt: 381.42
InChI Key: FRAORVDHMUZSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches

    The synthesis of related compounds often involves click chemistry approaches, leading to good yields and enabling the characterization of these compounds using techniques such as IR, NMR, MS studies, TGA, DSC, and single crystal XRD analysis. This demonstrates the versatility of synthetic methods in producing complex molecules with potential biological applications (Govindhan et al., 2017).

  • Structural Analysis

    The detailed characterization of such compounds is crucial for understanding their chemical properties and potential applications. Techniques like Hirshfeld surface computational method are used to analyze the intercontacts in the crystal structure, providing insights into the molecular interactions (Govindhan et al., 2017).

Biological Applications

  • Cytotoxic Studies

    The cytotoxicity of synthesized compounds is evaluated to understand their potential as therapeutic agents. The binding analysis between newly synthesized molecules and human serum albumin using fluorescence spectroscopy can provide insights into their pharmacokinetic nature, suggesting their application in drug development (Govindhan et al., 2017).

  • Molecular Docking Studies

    Evaluating the interaction of these compounds with proteins through molecular docking studies can elucidate their potential biological activities and help in the design of new molecules for therapeutic purposes (Govindhan et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-20-11-8-19-17(20)26(23,24)13-6-9-21(10-7-13)16(22)12-25-15-5-3-2-4-14(15)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAORVDHMUZSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone

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